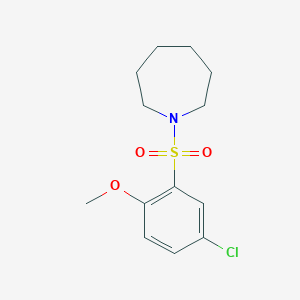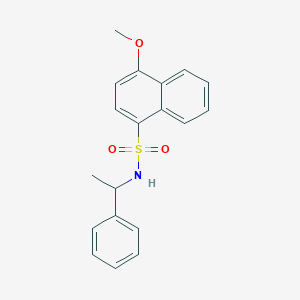
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide, also known as MENSA, is a molecule that has been of great interest to the scientific community due to its potential applications in research. MENSA is a sulfonamide compound that has been found to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and cancer growth. This compound has also been found to modulate the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to inhibit the activity of certain enzymes that are involved in cancer growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. This compound also has potent anti-inflammatory and anti-cancer properties, which makes it a valuable tool in scientific research.
One of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Additionally, this compound has not been extensively tested in vivo, which limits its potential applications in animal studies.
Orientations Futures
There are several future directions for research involving 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide. One potential direction is the development of new anti-inflammatory drugs based on the structure of this compound. Another potential direction is the development of new cancer treatments based on this compound's anti-cancer properties.
Further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of more targeted experiments that specifically target its activity. Additionally, more studies are needed to test the safety and efficacy of this compound in vivo, which could lead to its potential applications in animal studies.
In conclusion, this compound, or this compound, is a molecule that has potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a valuable tool in the development of new drugs and treatments. Further research is needed to fully understand its mechanism of action and potential applications in animal studies.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 1-phenylethylamine. This reaction produces this compound as a white solid with a high yield. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide has been found to have a variety of applications in scientific research. One of the most promising applications of this compound is in the field of anti-inflammatory research. Studies have shown that this compound has potent anti-inflammatory properties, which could make it a valuable tool in the development of new anti-inflammatory drugs.
This compound has also been found to have anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This makes this compound a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVSDXGQKQYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

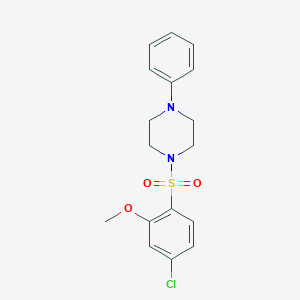
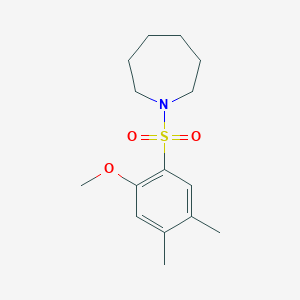
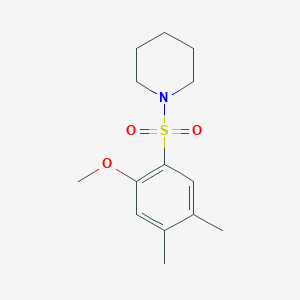

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345254.png)
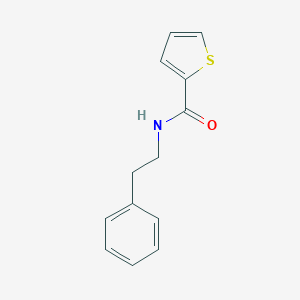
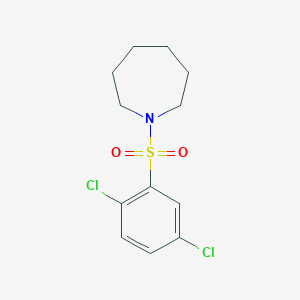
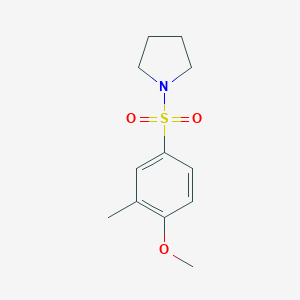
![1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345261.png)
![4-[(6-Methoxy-2-naphthalenyl)sulfonyl]morpholine](/img/structure/B345264.png)
![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345265.png)


